8-(aminomethyl)quinolin-4-amine dihydrochloride
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Overview
Description
8-(aminomethyl)quinolin-4-amine dihydrochloride is a versatile chemical compound with a unique structure that allows for various applications in scientific research. This compound is particularly valuable in the fields of chemistry, biology, medicine, and industry due to its broad-spectrum anti-infective properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(aminomethyl)quinolin-4-amine dihydrochloride typically involves the functionalization of the quinoline ring. Common synthetic routes include the Gould-Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad-Limpach methods . These classical protocols are often employed to construct the principal quinoline scaffold. Additionally, transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and other advanced technologies to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
8-(aminomethyl)quinolin-4-amine dihydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties .
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, photocatalysts, and metal-free conditions. The reactions often involve the formation of C–C and C–Z (Z = heteroatom) bonds through mechanisms such as single electron transfer (SET) pathways .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the functionalization of the 8-aminoquinoline ring can lead to the formation of various substituted derivatives with enhanced biological activities .
Scientific Research Applications
8-(aminomethyl)quinolin-4-amine dihydrochloride is widely used in scientific research due to its unique structure and properties. Some of its key applications include:
Mechanism of Action
The mechanism of action of 8-(aminomethyl)quinolin-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and inhibit key enzymes and proteins involved in the growth and survival of pathogens . This inhibition disrupts essential cellular processes, leading to the death of the targeted organisms .
Comparison with Similar Compounds
Properties
CAS No. |
2751610-68-9 |
---|---|
Molecular Formula |
C10H13Cl2N3 |
Molecular Weight |
246.1 |
Purity |
95 |
Origin of Product |
United States |
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